N-(4-bromophenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide - 1113109-40-2

N-(4-bromophenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide

Catalog Number: EVT-2948719
CAS Number: 1113109-40-2
Molecular Formula: C22H14BrClFN3O2
Molecular Weight: 486.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Afatinib (Afatinib Dimaleate)

  • Compound Description: Afatinib is an epidermal growth factor receptor (EGFR) inhibitor used for treating certain types of non-small cell lung cancer. []
  • Relevance: Afatinib shares the core quinazolinone structure with N-(4-bromophenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide. Both compounds possess a substituted aniline moiety at the 4-position and a tetrahydrofuran-3-yloxy group at the 7-position of the quinazolinone ring. This structural similarity suggests potential overlapping biological activities and warrants further investigation. []

(S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)acetamide (Acetamide Impurity)

  • Compound Description: This compound is identified as an impurity during the synthesis of Afatinib. []
  • Relevance: The acetamide impurity is structurally very similar to N-(4-bromophenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide. Both compounds share the core quinazolinone structure with a 3-chloro-4-fluorophenyl amino group at the 4-position and a tetrahydrofuran-3-yloxy group at the 7-position. The primary difference lies in the substituent at the 6-position, with the acetamide impurity having an acetamide group instead of the acetamide linker found in the target compound. []

1-(4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazoline-6-yl)-5-hydroxypyrrolidin-2-one (Hydroxy Impurity)

  • Compound Description: This compound is a degradation impurity identified during the synthesis of Afatinib. []
  • Relevance: This compound also shares the core quinazolinone structure with N-(4-bromophenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide. Both compounds possess a 3-chloro-4-fluorophenyl amino group at the 4-position and a tetrahydrofuran-3-yloxy group at the 7-position. The difference lies in the substituent at the 6-position, where the hydroxy impurity possesses a 5-hydroxypyrrolidin-2-one group instead of the acetamide linker in the target compound. []

N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine (Intermediate-1)

  • Compound Description: This compound serves as a key intermediate in the synthesis of Afatinib. []
  • Relevance: Structurally, this intermediate closely resembles N-(4-bromophenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide. Both compounds share the core quinazolinone structure, a 3-chloro-4-fluorophenyl amino group at the 4-position, and a tetrahydrofuran-3-yloxy group at the 7-position. The key difference is the absence of the acetamide side chain at the 6-position in the intermediate, highlighting its role as a precursor in the synthesis of the target compound and other related analogs. []

N-tert-butyl-2-[2-(3-methoxyphenyl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide (TASP0434299)

  • Compound Description: TASP0434299 is a novel pyridopyrimidin-4-one derivative developed as a potential radioligand for the arginine vasopressin 1B (V1B) receptor. []
  • Relevance: While not directly sharing the quinazolinone core, TASP0434299 exhibits structural similarities to N-(4-bromophenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide. Both compounds feature a central heterocyclic ring system with an acetamide side chain. The presence of the 3-(morpholin-4-yl)propoxy substituent in TASP0434299 is noteworthy, as it suggests potential exploration of similar substitutions in analogs of the target compound for modulating biological activity or physicochemical properties. []
  • Compound Description: TASP0390325 is a selective V1B receptor antagonist. []
  • Relevance: Although TASP0390325 is based on a pyrido[2,3-d]pyrimidine scaffold rather than the quinazolinone core of N-(4-bromophenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide, it offers valuable insights for structure-activity relationship studies. The presence of the 3-chloro-4-fluorophenyl and 3-(morpholin-4-yl)propoxy substituents, which are also found in TASP0434299 and related analogs, highlights their potential role in influencing V1B receptor binding and activity. []
  • Compound Description: 11C-TASP699 is a novel V1BR radioligand, derivatized from pyridopyrimidin-4-one, that exhibits improved PET imaging contrast compared to 11C-TASP0434299. []
  • Relevance: Similar to the previous pyridopyrimidin-4-one derivatives, 11C-TASP699 emphasizes the significance of the 3-(morpholin-4-yl)propoxy substituent for V1B receptor binding. Although it differs in its core structure from N-(4-bromophenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide, its high affinity for V1B receptors suggests potential avenues for exploring structural modifications within the target compound's scaffold to enhance its pharmacological profile. []

Properties

CAS Number

1113109-40-2

Product Name

N-(4-bromophenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide

IUPAC Name

N-(4-bromophenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]acetamide

Molecular Formula

C22H14BrClFN3O2

Molecular Weight

486.73

InChI

InChI=1S/C22H14BrClFN3O2/c23-13-5-8-15(9-6-13)26-20(29)12-28-19-10-7-14(24)11-17(19)21(27-22(28)30)16-3-1-2-4-18(16)25/h1-11H,12H2,(H,26,29)

InChI Key

PKMJRYMDYTTZSJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Br)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.